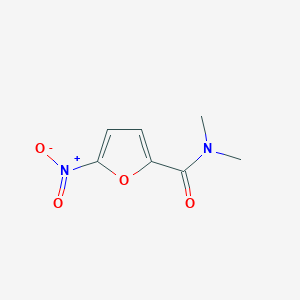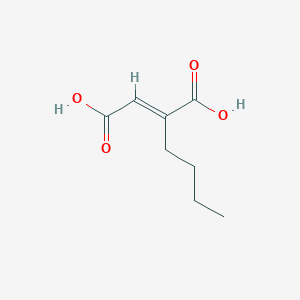
2-Butylfumaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylfumaric acid is an organic compound that belongs to the class of dicarboxylic acids It is a derivative of fumaric acid, where one of the hydrogen atoms in the butyl group is replaced by a butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylfumaric acid can be achieved through several methods. One common approach involves the alkylation of fumaric acid with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the catalytic isomerization of maleic acid derivatives followed by selective alkylation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. Catalysts such as vanadium pentoxide or molybdenum trioxide are often used to facilitate the isomerization step.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butylfumaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylmaleic acid or butylsuccinic acid.
Reduction: Reduction reactions can convert it into butylsuccinic acid.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Esterification can be carried out using alcohols in the presence of sulfuric acid, while amidation requires amines and coupling agents like dicyclohexylcarbodiimide.
Major Products
Oxidation: Butylmaleic acid, butylsuccinic acid.
Reduction: Butylsuccinic acid.
Substitution: Butyl fumarate esters, butyl fumarate amides.
Wissenschaftliche Forschungsanwendungen
2-Butylfumaric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of resins, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Butylfumaric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes involved in metabolic pathways. The carboxylic acid groups allow it to form strong hydrogen bonds with target proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fumaric acid: The parent compound, which lacks the butyl group.
Maleic acid: The cis-isomer of fumaric acid.
Succinic acid: A saturated dicarboxylic acid.
Uniqueness
2-Butylfumaric acid is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility in organic solvents and alters its reactivity compared to fumaric acid and its derivatives.
Eigenschaften
CAS-Nummer |
5469-36-3 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
(E)-2-butylbut-2-enedioic acid |
InChI |
InChI=1S/C8H12O4/c1-2-3-4-6(8(11)12)5-7(9)10/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/b6-5+ |
InChI-Schlüssel |
JWPVCFSBPUPIQA-AATRIKPKSA-N |
Isomerische SMILES |
CCCC/C(=C\C(=O)O)/C(=O)O |
Kanonische SMILES |
CCCCC(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



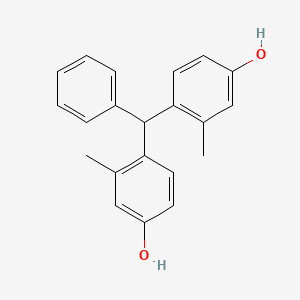
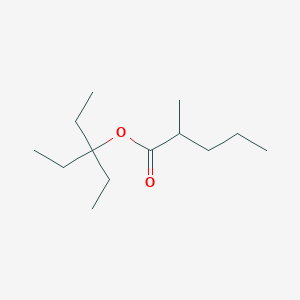
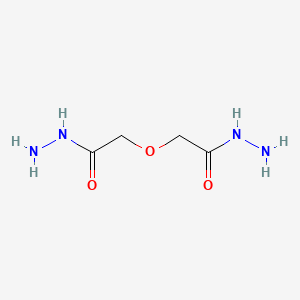
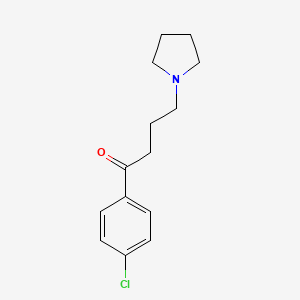
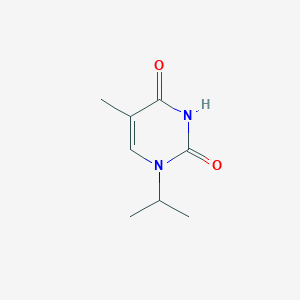
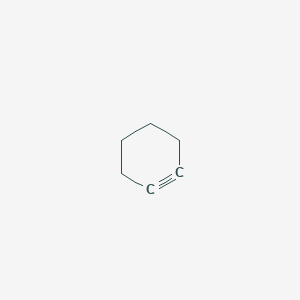
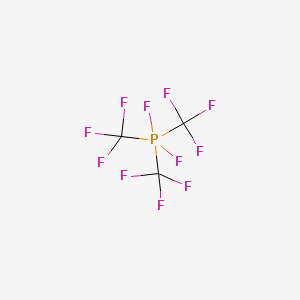
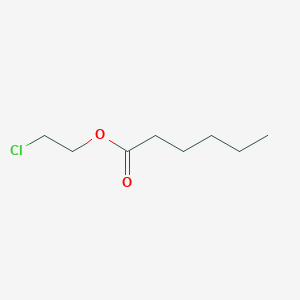
![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
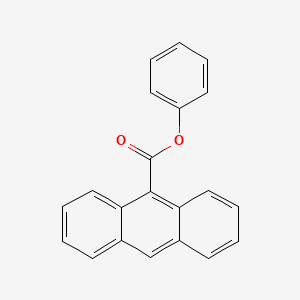

![2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole](/img/structure/B14742770.png)
